2-Fluoro-4-iodopyridin-3-ol
CAS No.: 1227593-95-4
Cat. No.: VC11678793
Molecular Formula: C5H3FINO
Molecular Weight: 238.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1227593-95-4 |
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Molecular Formula | C5H3FINO |
Molecular Weight | 238.99 g/mol |
IUPAC Name | 2-fluoro-4-iodopyridin-3-ol |
Standard InChI | InChI=1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |
Standard InChI Key | NGMFDIXEFFSVMJ-UHFFFAOYSA-N |
SMILES | C1=CN=C(C(=C1I)O)F |
Canonical SMILES | C1=CN=C(C(=C1I)O)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₅H₃FINO, with a molecular weight of 255.99 g/mol. The pyridine ring’s substitution pattern creates a polarizable structure due to the electron-withdrawing effects of fluorine and iodine, while the hydroxyl group introduces hydrogen-bonding capability. This combination influences reactivity, solubility, and intermolecular interactions .
Key Physical Properties
While experimental data for 2-fluoro-4-iodopyridin-3-ol is scarce, analogs like 2-fluoro-4-iodopyridine (CAS 22282-70-8) offer benchmarks:
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Melting Point: Estimated 120–140°C (higher than non-hydroxylated analogs due to hydrogen bonding) .
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Boiling Point: ~250°C (decomposition likely before vaporization) .
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LogP: ~1.8 (moderate lipophilicity, reduced by hydroxyl group compared to non-hydroxylated analogs) .
Table 1: Comparative Properties of Halogenated Pyridines
Property | 2-Fluoro-4-iodopyridine | 2-Fluoro-4-iodopyridin-3-ol (Estimated) |
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Molecular Weight | 222.99 g/mol | 255.99 g/mol |
Density | 2.0 g/cm³ | 2.1–2.3 g/cm³ |
Melting Point | 57°C | 120–140°C |
LogP | 1.77 | 1.2–1.5 |
Synthesis and Reaction Pathways
Direct Synthesis Strategies
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Halogenation of Pyridinols:
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Hydroxylation of Pre-halogenated Pyridines:
Case Study: CN103242173A Patent Insights
The preparation of 2-fluoro-3-iodoaniline (CN103242173A) illustrates key steps transferable to pyridinols:
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Carboxylation: Use of CO₂ under basic conditions to introduce carboxylic acid groups .
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Rearrangement: Curtius or Hofmann rearrangements to modify substituents .
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Deprotection: Acidic removal of tert-butoxycarbonyl (BOC) groups .
For 2-fluoro-4-iodopyridin-3-ol, a hypothetical pathway might involve:
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BOC Protection: Shielding the hydroxyl group during iodination.
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Lithiation-Iodination: Using n-butyllithium and iodine at low temperatures .
Applications in Industry and Research
Pharmaceutical Development
Halogenated pyridinols are pivotal in drug discovery:
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Kinase Inhibitors: The iodine atom facilitates radio-labeling for tracer studies, while fluorine enhances metabolic stability .
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Antimicrobial Agents: Hydroxyl groups improve solubility, critical for bioavailability .
Material Science
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Coordination Polymers: Iodine’s polarizability supports supramolecular assembly, useful in sensor materials .
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Liquid Crystals: Fluorine’s electronegativity adjusts mesophase behavior .
Agricultural Chemistry
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Herbicide Intermediates: Iodine’s leaving-group ability aids in derivatization for bioactive molecules .
Future Directions and Challenges
Synthetic Optimization
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Catalytic C-H Activation: Direct functionalization to avoid multi-step sequences .
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Flow Chemistry: Enhanced safety and yield for halogenation steps .
Expanding Applications
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